molecular formula C9H7Br2FO2 B1409890 Ethyl 2,6-dibromo-3-fluorobenzoate CAS No. 1804416-98-5

Ethyl 2,6-dibromo-3-fluorobenzoate

Cat. No.: B1409890
CAS No.: 1804416-98-5
M. Wt: 325.96 g/mol
InChI Key: CJRZKZAOYITLAV-UHFFFAOYSA-N
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Description

Ethyl 2,6-dibromo-3-fluorobenzoate is an organic compound with the molecular formula C9H7Br2FO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 3 is replaced by a fluorine atom The carboxylic acid group is esterified with ethanol, forming the ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,6-dibromo-3-fluorobenzoate typically involves the bromination and fluorination of ethyl benzoate. One common method is as follows:

    Bromination: Ethyl benzoate is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This reaction introduces bromine atoms at the 2 and 6 positions of the benzene ring.

    Fluorination: The dibromo compound is then subjected to fluorination using a fluorinating agent such as silver fluoride (AgF) or cesium fluoride (CsF) to introduce the fluorine atom at the 3 position.

    Esterification: The resulting 2,6-dibromo-3-fluorobenzoic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Bromination: Using continuous flow reactors to ensure efficient bromination of ethyl benzoate.

    Automated Fluorination: Employing automated systems for precise fluorination to achieve high yields.

    Batch Esterification: Conducting esterification in large batch reactors with rigorous control of reaction conditions to ensure purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dibromo-3-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding 2,6-dibromo-3-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the ester group can yield 2,6-dibromo-3-fluorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Nucleophilic Substitution: Products include 2,6-dibromo-3-fluoroaniline or 2,6-dibromo-3-fluorothiophenol.

    Reduction: The major product is 2,6-dibromo-3-fluorobenzyl alcohol.

    Oxidation: The major product is 2,6-dibromo-3-fluorobenzoic acid.

Scientific Research Applications

Ethyl 2,6-dibromo-3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzoates and benzamides.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions due to its unique halogenated structure.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2,6-dibromo-3-fluorobenzoate depends on its specific application

    Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the benzene ring make it susceptible to electrophilic aromatic substitution reactions, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors.

    Hydrolysis: The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with biological targets through hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Ethyl 2,6-dibromo-3-fluorobenzoate can be compared with other halogenated benzoates:

    Ethyl 2,6-dibromo-4-fluorobenzoate: Similar structure but with the fluorine atom at the 4 position. It may exhibit different reactivity and biological activity due to the positional isomerism.

    Ethyl 2,6-dichloro-3-fluorobenzoate: Contains chlorine atoms instead of bromine. Chlorine atoms are less reactive than bromine, leading to different chemical behavior.

    Ethyl 2,6-dibromo-3-chlorobenzoate: Contains a chlorine atom instead of fluorine. The presence of chlorine may alter the compound’s electronic properties and reactivity.

This compound is unique due to the combination of bromine and fluorine atoms, which impart distinct electronic and steric effects, influencing its reactivity and interactions with molecular targets.

Properties

IUPAC Name

ethyl 2,6-dibromo-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRZKZAOYITLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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